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molecular formula C10H6BrN3O3 B8692247 2-(4-Bromophenoxy)-5-nitropyrimidine

2-(4-Bromophenoxy)-5-nitropyrimidine

Cat. No. B8692247
M. Wt: 296.08 g/mol
InChI Key: UHMAHOZCAURGMW-UHFFFAOYSA-N
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Patent
US09242977B2

Procedure details

To a solution of 4-bromophenol (200 mg) in tetrahydrofuran were added triethylamine (193 μL) and 2-chloro-5-nitropyrimidine (204 mg). The reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was added to water (20 mL) and extracted with ethyl acetate (20 mL). The obtained organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to give the titled compound (294 mg) having the following physical data.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
193 μL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[C:17]1[N:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1.O>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[N:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
193 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
204 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(OC2=NC=C(C=N2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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